benzyl 5-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Specialized heterocyclic ester featuring a benzyl protecting group at position 3 and methyl at position 5. This specific ester offers superior lipophilicity and selective deprotection via mild hydrogenolysis versus methyl/ethyl analogs, crucial for kinase inhibitor and antifungal SAR studies. Procure this high-purity (≥97%) solid to streamline synthesis of bioactive pyrazole derivatives.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 17607-70-4
Cat. No. B176251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 5-methyl-1H-pyrazole-3-carboxylate
CAS17607-70-4
Synonymsbenzyl 5-Methyl-1H-pyrazole-3-carboxylate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)
InChIKeyWUYPJUKJSXBYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 17607-70-4) Technical Procurement Data Sheet


Benzyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 17607-70-4, C12H12N2O2, MW 216.24) is a heterocyclic pyrazole ester building block characterized by a benzyl ester at position 3 and a methyl substituent at position 5 . It is a specialized intermediate utilized in medicinal chemistry and agrochemical research for the synthesis of kinase inhibitors, antifungal agents, and other bioactive pyrazole derivatives . The compound is supplied as a solid, typically with a purity of ≥97% (HPLC), and is recommended for storage at 2-8°C .

Why Simple Ester Interchange Cannot Be Assumed for Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate in Research Applications


In research and industrial applications, substituting benzyl 5-methyl-1H-pyrazole-3-carboxylate with its methyl or ethyl ester analogs, or the free carboxylic acid, is not a straightforward swap. The physicochemical properties of the benzyl ester—such as significantly higher lipophilicity (cLogP ≈ 2.5 vs. ≈ 0.5 for the acid) and altered boiling point—directly impact its performance in downstream synthetic transformations, purification, and biological assays [1]. The benzyl group is a common protecting group for carboxylic acids, enabling selective deprotection under mild hydrogenolysis conditions, a capability not shared by methyl or ethyl esters which require harsher saponification [2]. Furthermore, the benzyl moiety can engage in specific π-stacking interactions within biological targets or crystal lattices, as evidenced by structure-activity relationship (SAR) studies on related pyrazole-based inhibitors [3]. Relying on a generic analog without considering these key differentiators risks failed syntheses, altered reaction kinetics, or misleading biological results.

Quantitative Differentiation Evidence for Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate Versus Its Analogs


Physicochemical Property Comparison: Benzyl Ester vs. Ethyl and Methyl Esters

Benzyl 5-methyl-1H-pyrazole-3-carboxylate exhibits distinct physicochemical properties compared to its ethyl and methyl ester counterparts. The benzyl ester has a predicted boiling point of 407.6±30.0 °C and density of 1.229±0.06 g/cm³ [1]. In contrast, the ethyl ester has a reported boiling point of 299.1±20.0 °C and density of 1.2±0.1 g/cm³ , while the methyl ester has a boiling point of 289.3 °C and density of 1.217 g/cm³ . These differences, particularly the ~108 °C higher boiling point of the benzyl ester, are critical for purification strategy selection (e.g., vacuum distillation cut points) and for predicting behavior in high-temperature reactions.

Medicinal Chemistry Organic Synthesis Process Chemistry

Hydrolytic Stability and Ease of Selective Deprotection: Benzyl vs. Ethyl Esters

A key synthetic advantage of benzyl 5-methyl-1H-pyrazole-3-carboxylate over its ethyl ester analog is its ability to undergo chemoselective deprotection via hydrogenolysis. While both can be saponified under basic or acidic conditions, the benzyl group can be removed under neutral conditions using hydrogen gas and a palladium catalyst (e.g., Pd/C), a process that leaves many other functional groups intact [1]. In contrast, the ethyl ester requires harsher saponification (e.g., refluxing with aqueous NaOH or LiOH), which can lead to racemization of adjacent chiral centers or degradation of sensitive moieties. This enables more complex, multi-step syntheses with better overall yield and purity, as demonstrated in the preparation of various pyrazole-based kinase inhibitors .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Lipophilicity-Driven Bioactivity Differences: Inference from Related Pyrazole Carboxylic Acid SAR

While direct bioactivity data for benzyl 5-methyl-1H-pyrazole-3-carboxylate is limited, structure-activity relationship (SAR) inference from its closely related analog, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (compound L1), provides strong evidence for the importance of the benzyl moiety. Compound L1 exhibited moderate antifungal activity against Candida albicans with an IC50 value of 34.25 μg/mL [1]. In the same study, molecular docking and dynamics simulations demonstrated that the benzyl group participates in key hydrophobic interactions within the active site of the fungal enzyme sterol 14-alpha demethylase (CYP51). The benzyl ester of this compound is a crucial synthetic intermediate used to prepare and explore the SAR around this antifungal chemotype .

Medicinal Chemistry Antifungal Research Drug Discovery

Targeted Application Scenarios for Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Building Blocks

The compound is ideally suited for medicinal chemistry groups focused on kinase inhibitor programs. The benzyl ester serves as a versatile precursor that can be selectively deprotected under mild hydrogenolysis conditions to reveal the free carboxylic acid, a common functional group in kinase hinge-binding motifs [1]. Its higher molecular weight and altered physical properties compared to methyl or ethyl esters facilitate purification by chromatography or crystallization. Procuring this specific ester eliminates a synthetic step, accelerating the synthesis of diverse screening libraries .

Agrochemical Research: Development of Novel Fungicidal Chemotypes

Agrochemical researchers investigating pyrazole-based fungicides can leverage the established antifungal activity of the structurally related carboxylic acid (IC50 = 34.25 μg/mL against C. albicans) [1]. Benzyl 5-methyl-1H-pyrazole-3-carboxylate is the logical starting material for synthesizing and optimizing this chemotype. The benzyl ester's improved lipophilicity may also enhance its penetration into plant cuticles or fungal cell walls compared to more polar analogs, a hypothesis that can be directly tested by comparing this ester's in vivo efficacy with that of the methyl or ethyl esters.

Process Chemistry: Scale-up of Pyrazole-Containing Intermediates

For process chemists scaling up synthetic routes, the well-defined, albeit predicted, physical properties (e.g., boiling point of ~407.6 °C) [1] are essential for designing efficient purification protocols. The significantly higher boiling point of the benzyl ester relative to its ethyl and methyl analogs dictates different distillation parameters, preventing accidental loss of product during solvent removal. Furthermore, the availability of this compound from multiple reputable vendors with specified purity (e.g., ≥97% HPLC) ensures supply chain reliability for larger-scale preclinical and clinical manufacturing .

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